

Structural Elucidation of δ -Tetradecalactone: A Comparative ^{13}C NMR Guide

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Compound of Interest

Compound Name: *delta*-Tetradecalactone

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This guide provides a comprehensive comparison of the ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for δ -tetradecalactone against structurally similar lactones. The presented data and experimental protocols offer a robust framework for the structural confirmation and purity assessment of δ -tetradecalactone, a compound of interest in various research and development applications.

Comparative Analysis of ^{13}C NMR Chemical Shifts

The structural identity of δ -tetradecalactone is unequivocally confirmed by its characteristic ^{13}C NMR spectrum. The chemical shifts of the carbon atoms in the lactone ring and the pendant alkyl chain provide a unique fingerprint for the molecule. A comparison with other lactones, such as δ -dodecalactone (a delta-lactone with a shorter alkyl chain) and γ -tetradecalactone (a gamma-lactone with the same number of carbons), highlights the diagnostic shifts crucial for structural assignment.

Carbon Atom	δ -Tetradecalactone (ppm)	δ -Dodecalactone (ppm)	γ -Tetradecalactone (ppm)
C=O (C1)	~174	~174	~177
C-O (C5)	~81	~81	~80
CH ₂ (C2)	~30	~30	~29
CH ₂ (C3)	~20	~20	~28
CH ₂ (C4)	~29	~29	~35
Alkyl Chain	~14-36	~14-36	~14-32

Table 1: Comparison of ^{13}C NMR Chemical Shifts for Selected Lactones. The chemical shifts for δ -tetradecalactone are estimated from spectral data. The data for δ -dodecalactone and γ -tetradecalactone are sourced from publicly available spectral databases and are presented for comparative purposes.

The key diagnostic signals for δ -tetradecalactone include the carbonyl carbon (C1) at approximately 174 ppm, and the carbon bonded to the ring oxygen (C5) at around 81 ppm. The chemical shifts of the methylene carbons within the δ -lactone ring (C2, C3, and C4) are also characteristic. Differentiation from the corresponding γ -lactone is readily achieved by observing the distinct chemical shifts of the carbons within the five-membered ring of γ -tetradecalactone.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of ^{13}C NMR spectra for the structural confirmation of δ -tetradecalactone.

1. Sample Preparation:

- Dissolve 10-20 mg of the purified δ -tetradecalactone sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Tune and match the probe for ^{13}C frequency.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

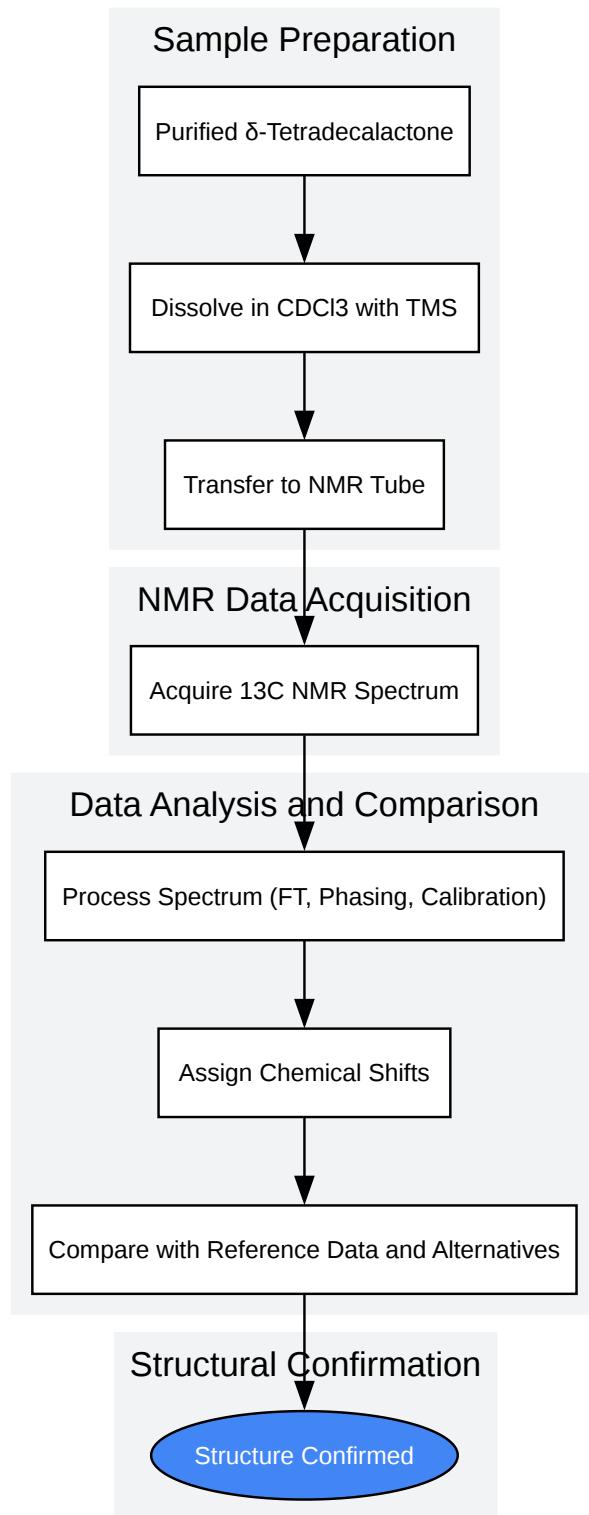
- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096, depending on the sample concentration.
- Temperature: 298 K.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks and assign the chemical shifts.

Workflow for Structural Confirmation

The logical process for confirming the structure of δ -tetradecalactone using ^{13}C NMR is outlined in the following diagram.

Workflow for Structural Confirmation of δ -Tetradecalactone[Click to download full resolution via product page](#)Figure 1: Logical workflow for the structural confirmation of δ -tetradecalactone.

This guide provides a foundational understanding of the use of ^{13}C NMR for the structural confirmation of δ -tetradecalactone. For more in-depth analysis, two-dimensional NMR techniques such as HSQC and HMBC can be employed to further solidify the structural assignments.

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